tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate
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Overview
Description
The compound contains several functional groups including a tert-butyl group, a benzoxazole ring, a pyrrolidine ring, and a carbamate group . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The benzoxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . Pyrrolidine is a cyclic amine, and carbamates are organic compounds derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tert-butyl group is known to be sterically hindering, which could influence the overall conformation and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Enhancing Reductive Cleavage of Aromatic Carboxamides : Research by Ragnarsson et al. (2001) highlights the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, leading to regiospecific cleavage of C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine with nearly quantitative yields, emphasizing the utility in synthetic organic chemistry for the efficient generation of amines from carboxamides Ragnarsson et al., 2001.
Polymer Synthesis and Properties : The work by Hsiao, Yang, and Chen (2000) on synthesizing ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol reveals insights into polymer chemistry. These polyamides exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films, showcasing their potential applications in materials science Hsiao, Yang, & Chen, 2000.
Synthetic Applications in Organic Chemistry : Studies on the synthesis of complex molecules, such as the work by Weber et al. (1995), demonstrate the utility of tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate derivatives in constructing molecules with precise stereochemistry. This research contributes to the field of synthetic organic chemistry by providing methodologies for assembling molecules with specific chiral centers Weber et al., 1995.
Direct Amination Methods : The transition metal-free method for direct amination of benzoxazoles reported by Wang et al. (2014) showcases a novel approach to functionalize benzoxazole derivatives using formamides as nitrogen sources. This method offers a sustainable alternative to traditional metal-catalyzed reactions in organic synthesis Wang et al., 2014.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[3-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-20(2,3)28-19(26)22-12-7-11-21-17(25)15-9-6-13-24(15)18-23-14-8-4-5-10-16(14)27-18/h4-5,8,10,15H,6-7,9,11-13H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXJKPLJXXFDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1CCCN1C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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